molecular formula C10H14N2 B8419236 5-Amino-1-methyl-1,2,3,4-tetrahydroisoquinoline

5-Amino-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8419236
M. Wt: 162.23 g/mol
InChI Key: WXEITGQBSNFVCV-UHFFFAOYSA-N
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Patent
US06277861B1

Procedure details

5-Amino-2-benzyl-1-methyl-1,2-dihydroisoquinoline (4.5 g, 17.9 mmol) was dissolved in ethanol (250 ml); 10% palladium catalyst on activated carbon (1 g) was then added and the mixture hydrogenated at atmospheric pressure for 24 h. The catalyst was then removed by filtration through Kieselguhr and the solvent removed in vacuo to afford a brown solid. This residue was then subjected to column chromatography eluting with 5 to 10% methanol-dichloromethane. The relevant fractions were combined and concentrated in vacuo to afford a brown solid (1.26 g).
Name
5-Amino-2-benzyl-1-methyl-1,2-dihydroisoquinoline
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6](CC1C=CC=CC=1)[CH:7]2[CH3:12]>C(O)C.[Pd]>[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][CH:7]2[CH3:12]

Inputs

Step One
Name
5-Amino-2-benzyl-1-methyl-1,2-dihydroisoquinoline
Quantity
4.5 g
Type
reactant
Smiles
NC1=C2C=CN(C(C2=CC=C1)C)CC1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was then removed by filtration through Kieselguhr
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown solid
WASH
Type
WASH
Details
eluting with 5 to 10% methanol-dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=C2CCNC(C2=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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